

Comparative Cross-Reactivity Profiling of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

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Compound of Interest

Compound Name: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1279590

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This guide provides a comparative analysis of the cross-reactivity profile of the novel compound **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** against a panel of selected kinases and G-protein coupled receptors (GPCRs). For the purpose of this illustrative guide, we have designated its primary hypothetical target as Aurora Kinase A. The compound's selectivity is compared against two other hypothetical compounds, Compound X and Compound Y, also designed as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive cross-reactivity assessment.

Compound Overview

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a synthetic compound featuring a bromopyridine scaffold. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and interactions with the central nervous system.^{[1][2][3][4]} Understanding the cross-reactivity of such a compound is crucial for assessing its potential therapeutic efficacy and off-target effects.

Quantitative Cross-Reactivity Data

To evaluate the selectivity of **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**, its inhibitory activity was assessed against a panel of 10 kinases and its binding affinity was measured for a panel of 5 GPCRs. The results are presented as IC₅₀ values for kinases and Ki values for GPCRs, compared with two other kinase inhibitors, Compound X and Compound Y.

Table 1: Kinase Inhibition Profile (IC50 in nM)

Target Kinase	1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine	Compound X	Compound Y
Aurora Kinase A (Primary Target)	15	10	25
Aurora Kinase B	45	30	80
VEGFR2	150	85	>10,000
EGFR	>10,000	250	1,200
SRC	800	150	>10,000
ABL1	1,200	400	>10,000
CDK2	>10,000	5,000	8,000
ROCK1	2,500	900	>10,000
PKA	>10,000	>10,000	>10,000
GSK3β	5,000	2,000	>10,000

Table 2: GPCR Binding Affinity Profile (Ki in nM)

Target GPCR	1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine	Compound X	Compound Y
Dopamine D2	>10,000	8,000	>10,000
Serotonin 5-HT2A	850	1,200	>10,000
Adrenergic α2A	1,500	2,500	>10,000
Histamine H1	>10,000	>10,000	>10,000
Muscarinic M1	>10,000	9,500	>10,000

Experimental Protocols

Kinase Selectivity Profiling

The kinase inhibition assays were performed using a radiometric assay format, a widely used method for measuring kinase activity.[\[5\]](#)

Protocol:

- Reagents and Materials:
 - Recombinant human kinases
 - Corresponding peptide substrates
 - [γ -³³P]ATP
 - Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
 - Test compounds (**1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**, Compound X, Compound Y) serially diluted in DMSO.
 - 96-well filter plates

- Assay Procedure:
 - The kinase, substrate, and test compound were combined in the kinase reaction buffer in the wells of a 96-well plate.
 - The reaction was initiated by the addition of [γ -³³P]ATP. The final ATP concentration was set to the Km value for each respective kinase to ensure accurate IC₅₀ determination.[5]
 - The reaction mixture was incubated for a specified time (e.g., 60 minutes) at room temperature.[6]
 - The reaction was stopped by the addition of phosphoric acid.
 - The phosphorylated substrate was captured on the filter plates, and unincorporated [γ -³³P]ATP was washed away.
 - The amount of incorporated radioactivity was quantified using a scintillation counter.
- Data Analysis:
 - The percentage of kinase inhibition was calculated for each compound concentration.
 - IC₅₀ values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

GPCR Cross-Reactivity Profiling

Radioligand binding assays were employed to determine the binding affinity of the test compounds to a panel of GPCRs.[7][8]

Protocol:

- Reagents and Materials:
 - Cell membranes expressing the target GPCRs
 - Specific radioligands for each target GPCR
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

- Test compounds serially diluted in DMSO.
- 96-well plates and filtration apparatus
- Assay Procedure:
 - The cell membranes, radioligand, and test compound were incubated together in the binding buffer in a 96-well plate.
 - The incubation was carried out for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at room temperature.[\[8\]](#)
 - The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - The filters were washed with ice-cold binding buffer to remove non-specifically bound radioligand.
 - The radioactivity retained on the filters was measured using a scintillation counter.
- Data Analysis:
 - Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.
 - The percentage of specific binding was calculated for each concentration of the test compound.
 - K_i values were calculated from the IC_{50} values using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

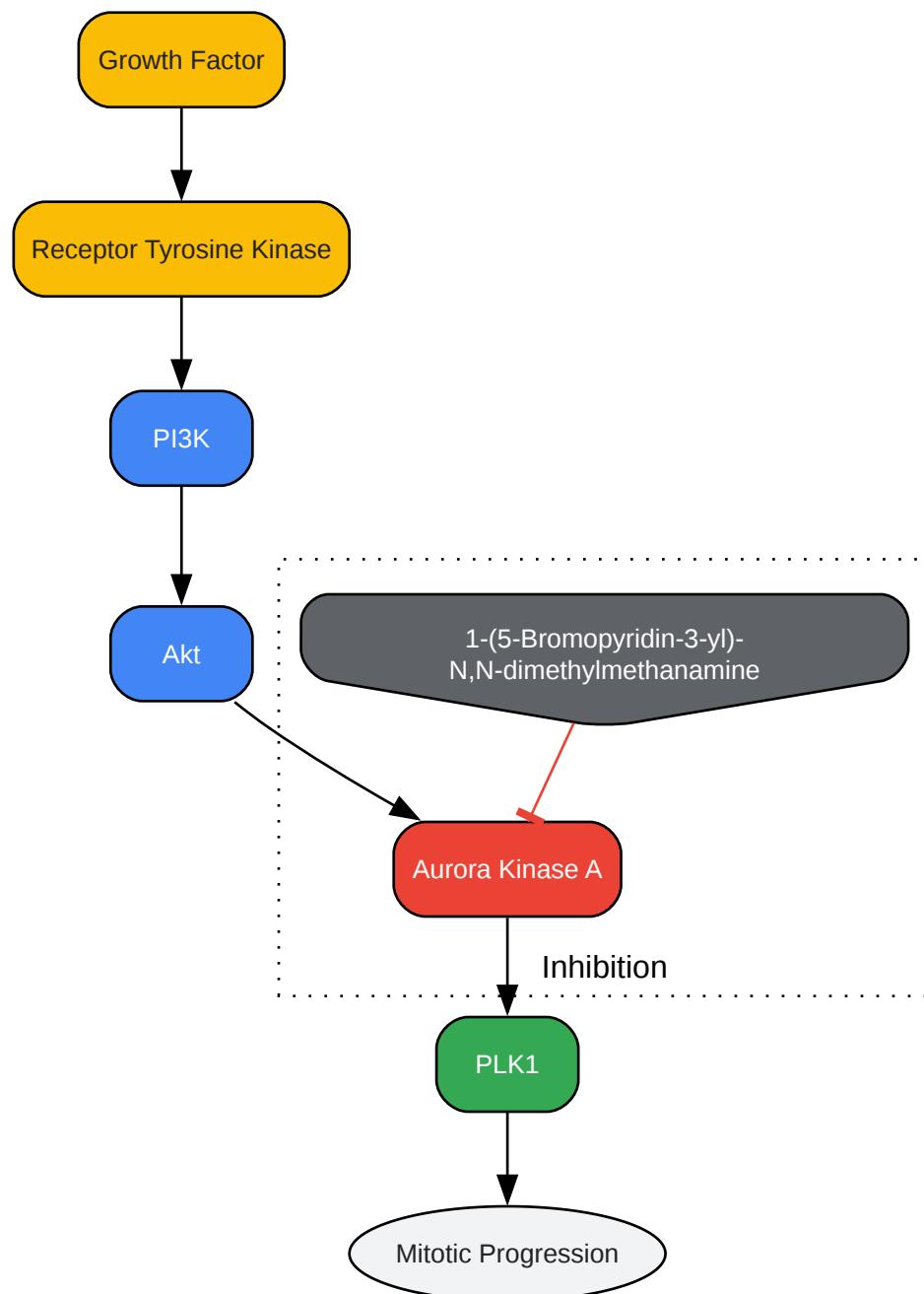


Figure 1: Simplified Aurora Kinase A Signaling Pathway

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Caption: Figure 1: Simplified Aurora Kinase A Signaling Pathway.

Experimental Workflow

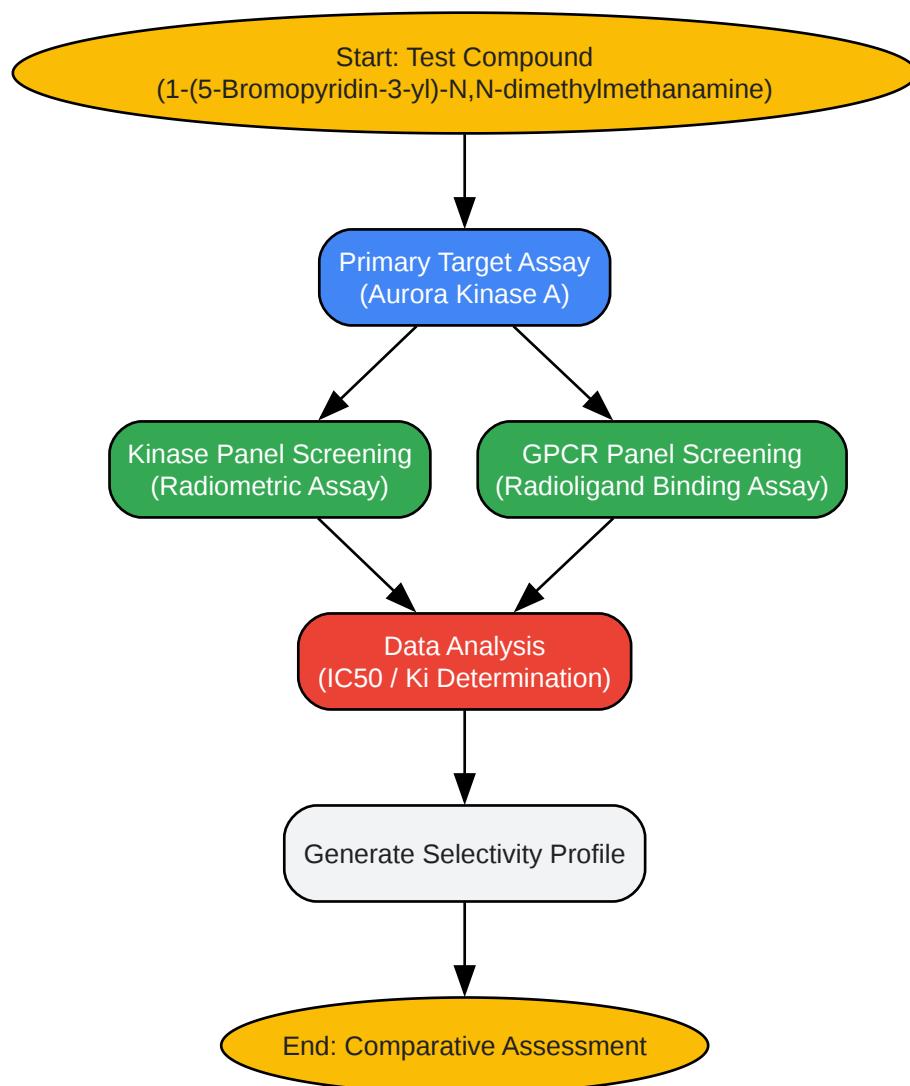


Figure 2: Cross-Reactivity Profiling Workflow

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Caption: Figure 2: Cross-Reactivity Profiling Workflow.

Comparative Analysis Logic

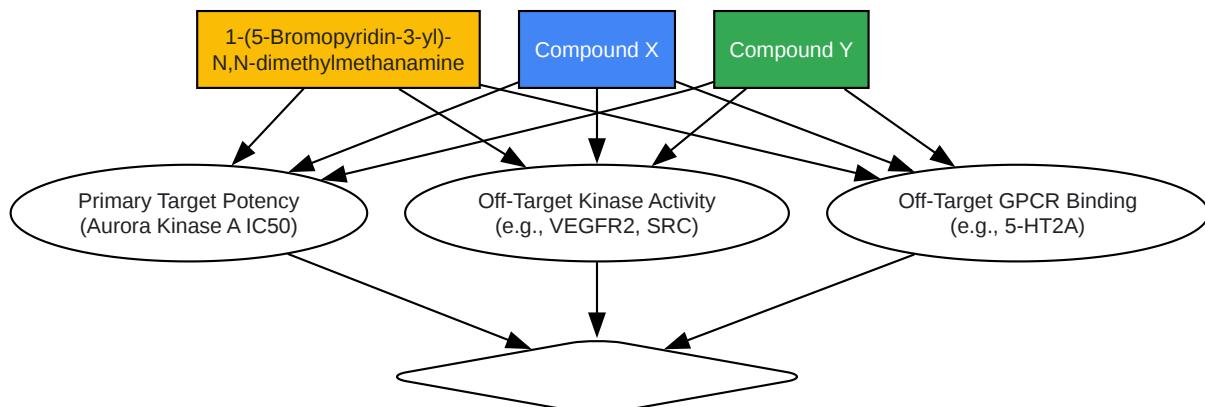


Figure 3: Logic for Comparative Selectivity Analysis

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Caption: Figure 3: Logic for Comparative Selectivity Analysis.

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